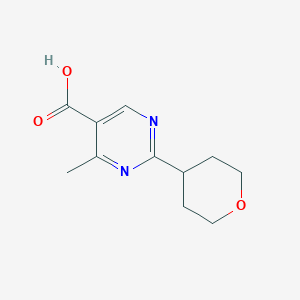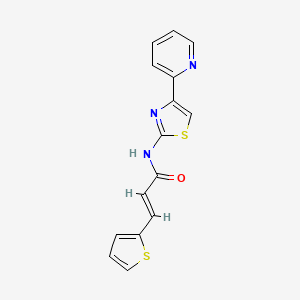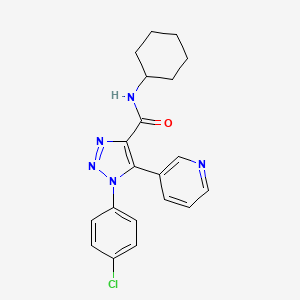
1-(4-clorofenil)-N-ciclohexil-5-(piridin-3-il)-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of action
Compounds with a triazole ring, like the one in the given molecule, are often associated with a wide range of biological activities. They can interact with various enzymes and receptors in the body, which can be their primary targets .
Mode of action
The interaction between the compound and its targets could lead to changes in the normal functioning of these targets, thereby exerting a pharmacological effect. For instance, some triazole compounds are known to inhibit certain enzymes, which can disrupt the biochemical processes that these enzymes are involved in .
Biochemical pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the downstream processes .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Análisis Bioquímico
Biochemical Properties
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities and influencing cellular redox states .
Cellular Effects
The effects of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of enzymes like acetylcholinesterase, it can alter neurotransmission and affect neuronal cell function. Furthermore, 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to impact gene expression, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses . These effects collectively influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity . Additionally, 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can modulate the activity of transcription factors, resulting in changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of metabolites that may have different biochemical activities . Long-term exposure to 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, toxic or adverse effects have been observed, including disruptions in neurotransmission and oxidative stress . These threshold effects highlight the importance of dosage optimization in the potential therapeutic applications of the compound.
Metabolic Pathways
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of various metabolites, which may have distinct biochemical activities. The effects on metabolic flux and metabolite levels are critical considerations in understanding the compound’s overall biochemical impact .
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to specific proteins that influence its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular organelles. The subcellular distribution of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide affects its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Pyridine Ring: The pyridine ring is then attached through a coupling reaction, often facilitated by a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the cyclohexyl group.
1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the pyridine ring.
1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.
The uniqueness of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-15-8-10-17(11-9-15)26-19(14-5-4-12-22-13-14)18(24-25-26)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGQBXRJLTQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
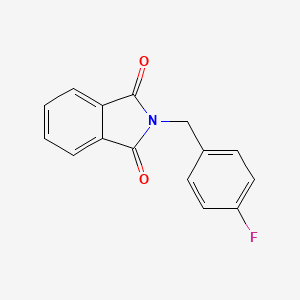
![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2528500.png)
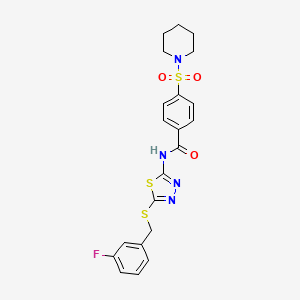
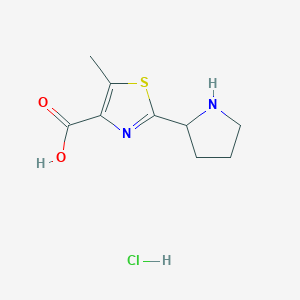
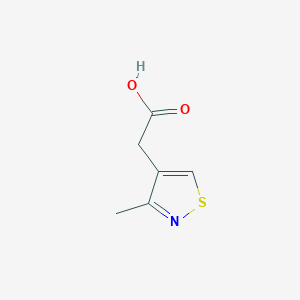
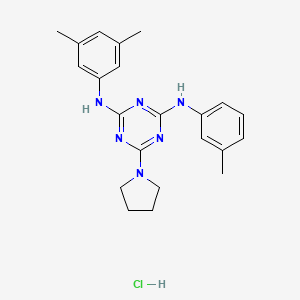

![8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2528512.png)
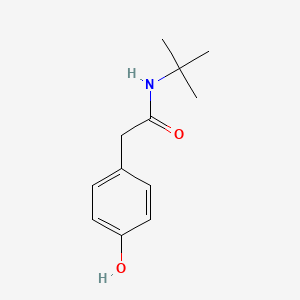
![{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2528517.png)
